Aprinocarsen was developed by Ionis Pharmaceuticals as part of their efforts to create targeted therapies for cancer. It falls under the category of antisense oligonucleotides, which are short strands of nucleic acids that can bind to specific RNA molecules to modulate gene expression. As a phosphorothioate compound, it possesses enhanced resistance to nucleolytic degradation, making it suitable for therapeutic applications.
The synthesis of Aprinocarsen involves automated oligonucleotide synthesizers that facilitate the sequential addition of nucleotide monomers. The compound is synthesized using phosphorothioate chemistry, which replaces one of the non-bridging oxygen atoms in the phosphate backbone with sulfur. This modification enhances the stability of the oligonucleotide against enzymatic degradation.
The specific sequence of Aprinocarsen is d(P-thio)(G-T-T-C-T-C-G-C-T-G-G-T-G-A-G-T-T-T-C-A), where "d" denotes deoxyribonucleotides and "P-thio" indicates the presence of phosphorothioate linkages. Following synthesis, the oligonucleotide undergoes deprotection and purification processes to achieve high purity levels necessary for clinical use .
Aprinocarsen has a complex molecular structure characterized by its 20 nucleotides arranged in a specific sequence. The structural formula can be represented as follows:
This molecular formula indicates the presence of numerous elements, including carbon, hydrogen, nitrogen, oxygen, phosphorus, and sulfur. The arrangement of these atoms contributes to its function as an antisense oligonucleotide.
Aprinocarsen primarily participates in hybridization reactions with complementary RNA sequences. This interaction leads to the formation of RNA-DNA hybrids that effectively inhibit the translation of target mRNA into protein. The compound does not typically undergo oxidation or reduction reactions due to its stable oligonucleotide structure.
The major reaction conditions involve physiological buffer solutions that maintain optimal pH and ionic strength conducive for hybridization. The resultant complexes formed from these reactions are crucial for its therapeutic efficacy against cancer .
The mechanism of action for Aprinocarsen involves the recruitment of RNase H1 upon binding to its target mRNA. This enzyme recognizes the RNA strand within the RNA-DNA hybrid and catalyzes its degradation. As a result, the expression of protein kinase C-alpha is reduced, which can lead to decreased tumor growth and proliferation.
Research indicates that this mechanism is particularly effective in targeting mRNAs with secondary structures that may otherwise hinder traditional therapeutic approaches .
Aprinocarsen has been extensively studied for its potential applications in cancer therapy. Clinical trials have demonstrated its effectiveness in inhibiting tumor growth across various cancer types, particularly those associated with overexpression of protein kinase C-alpha. Its ability to modulate gene expression through antisense mechanisms positions it as a promising candidate for further development in targeted cancer treatments .
The conceptual foundation of antisense oligonucleotide (ASO) technology was established in 1978 when Paul Zamecnik and Mary Stephenson demonstrated that a synthetic oligonucleotide complementary to Rous sarcoma virus RNA could inhibit viral replication. This pioneering work introduced the principle of sequence-specific hybridization, whereby synthetic nucleic acids bind to target RNA transcripts through Watson-Crick base pairing [8]. Early ASO candidates faced significant challenges, including rapid nuclease degradation in biological fluids and poor cellular uptake, limiting their therapeutic potential. The development of phosphorothioate (PS) backbone modifications in the late 1980s represented a critical advancement, replacing non-bridging oxygen atoms with sulfur to confer nuclease resistance while maintaining RNase H activation capability [8]. This first-generation chemistry enabled the progression of ASOs into clinical trials for various conditions, including cancer and viral infections. Subsequent innovations included 2'-sugar modifications (2'-O-methyl, 2'-O-methoxyethyl, 2'-fluoro) and novel chemistries like phosphorodiamidate morpholino oligomers (PMOs) and locked nucleic acids (LNAs), which improved target affinity and reduced off-target effects [4] [8]. By the 2010s, FDA approvals of ASO-based drugs (e.g., fomivirsen for cytomegalovirus retinitis, nusinersen for spinal muscular atrophy) validated the therapeutic platform, paving the way for oncology applications including aprinocarsen [4].
Table 1: Evolution of Antisense Oligonucleotide Chemistries
Generation | Chemical Modifications | Key Properties | Representative Examples |
---|---|---|---|
First | Phosphorothioate backbone | Nuclease resistance, RNase H activation, protein binding | Fomivirsen |
Second | 2'-O-methyl, 2'-O-methoxyethyl sugars | Increased binding affinity, reduced immune stimulation | Mipomersen |
Third | Locked Nucleic Acid (LNA), Phosphorodiamidate Morpholino (PMO) | Very high binding affinity, enhanced stability | Nusinersen, Eteplirsen |
Aprinocarsen exemplifies a first-generation phosphorothioate ASO incorporating key design principles for therapeutic efficacy. Its 20-nucleotide length (sequence: 5'-GTCTCGCTGGTAGTTTTCA-3') represents an optimization balancing target specificity and cellular uptake efficiency [5] [9]. The phosphorothioate backbone provides resistance to nucleases while enabling recruitment of RNase H1, an endonuclease that cleaves the RNA strand within RNA-DNA heteroduplexes [4] [8]. This mechanism is categorized as a gapmer design, though aprinocarsen lacks flanking modified nucleotides seen in later-generation gapmers. Aprinocarsen specifically targets the 3'-untranslated region (3'-UTR) of human PKC-α mRNA, a strategic choice aimed at disrupting mRNA stability and translation [9]. This binding initiates RNase H1-mediated cleavage, resulting in dose-dependent reduction of PKC-α mRNA and protein levels (IC₅₀ = 50-100 nM in T-24 bladder carcinoma cells) without affecting other PKC isoforms like PKC-η or PKC-ζ, demonstrating its sequence specificity [1] [9]. The molecule's polyanionic nature facilitates binding to serum proteins (e.g., albumin), extending its plasma half-life and influencing biodistribution primarily to highly vascularized tissues like liver, kidney, and spleen [8].
The selection of PKC-α as aprinocarsen's molecular target stemmed from its well-documented involvement in carcinogenesis and tumor progression. PKC-α is a member of the classical (conventional) PKC subfamily, characterized by dependence on calcium (Ca²⁺), diacylglycerol (DAG), and phospholipids for activation [3] [7]. Structurally, it contains a C2 domain acting as a calcium sensor and a C1 domain binding DAG and phorbol esters [7]. Functionally, PKC-α acts as a cytoplasmic serine/threonine kinase that phosphorylates downstream effectors involved in proliferation (RAF1, cyclin D1), apoptosis suppression (BCL2), motility (CSPG4), and drug resistance [5] [7]. Elevated PKC-α expression was observed in multiple malignancies, including gliomas, breast cancers, and ovarian carcinomas, where it contributes to an aggressive phenotype by enhancing proliferation, invasion, and survival signaling [3] [10]. Critically, PKC-α overexpression was linked to transformation in vitro and tumorigenesis in vivo; transfection of PKC-α into NIH 3T3 fibroblasts increased proliferation, anchorage-independent growth, and tumor formation in mice [3]. Furthermore, PKC-α interacts with the Ras signaling cascade and activates MAPK/ERK pathways, positioning it as a central node in oncogenic signaling networks [3] [7]. However, the PKC family exhibits isoform-specific and context-dependent roles in cancer. Notably, while PKC-α was initially considered a promising target, subsequent research revealed that PKC-ε possesses stronger transforming oncogene activity, and PKC-δ exhibits tumor-suppressive functions in certain contexts [3] [7]. This complexity partially explains challenges encountered in targeting PKC-α.
Table 2: Aprinocarsen Molecular Profile and Mechanism
Characteristic | Detail | Biological Consequence |
---|---|---|
Chemical Class | 20-mer phosphorothioate oligonucleotide | Nuclease resistance, RNase H recruitment |
Sequence | 5'-GTCTCGCTGGTAGTTTTCA-3' | Specific hybridization to PKC-α 3'-UTR |
Target | PKC-α mRNA (human) | Reduction of PKC-α mRNA and protein |
Mechanism | RNase H1-mediated mRNA cleavage | Inhibition of PKC-α mediated signaling |
Specificity | >100-fold selective vs. other PKC isoforms | Minimized off-target effects |
In Vitro Activity | IC₅₀ = 50-100 nM (T-24 cells) | Dose-dependent growth inhibition |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7